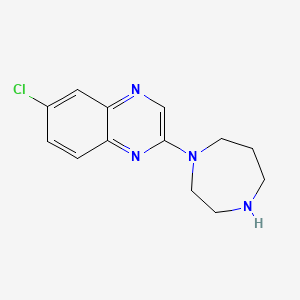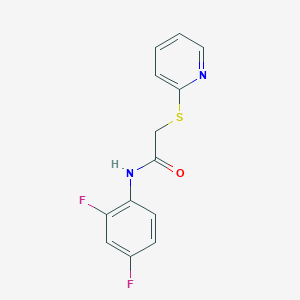![molecular formula C15H17ClN4O B12237403 3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B12237403.png)
3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals
Preparation Methods
The synthesis of 3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized by reacting 2-chlorophenylamine with ethylene glycol in the presence of a catalyst.
Introduction of the pyrazinone moiety: The piperazine derivative is then reacted with methyl isocyanate to introduce the pyrazinone moiety.
Final product formation: The intermediate product is further reacted with appropriate reagents to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its potential use in the development of new pharmaceuticals, particularly for its effects on the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-[4-(2-Chlorophenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.
Trazodone: An antidepressant that also contains a piperazine moiety.
Perphenazine: An antipsychotic with a piperazine ring in its structure.
Properties
Molecular Formula |
C15H17ClN4O |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]-1-methylpyrazin-2-one |
InChI |
InChI=1S/C15H17ClN4O/c1-18-7-6-17-14(15(18)21)20-10-8-19(9-11-20)13-5-3-2-4-12(13)16/h2-7H,8-11H2,1H3 |
InChI Key |
VFFKFXPRXGTIEB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(ethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B12237320.png)

![1-ethyl-N-[(3-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12237335.png)
![1-(3-Bromophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B12237336.png)
![4-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12237338.png)
![6-cyclopropyl-5-fluoro-N-methyl-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12237358.png)
![5-Fluoro-2-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12237364.png)
![6-ethyl-N-[(4-sulfamoylphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B12237365.png)
![2-[4-(trifluoromethyl)piperidin-1-yl]-1H-1,3-benzodiazole](/img/structure/B12237366.png)
![N-cyclopentyl-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide](/img/structure/B12237371.png)

![1-[2-(2-Chloro-6-fluorophenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12237382.png)
![N-[2-(4-fluorophenyl)ethyl]-4-(trifluoromethyl)pyrimidine-2-carboxamide](/img/structure/B12237389.png)
![1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-phenylethan-1-one](/img/structure/B12237394.png)
